5-acetyl-3-allyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4(1H,3H)-pyrimidinedione
Description
Chemical Structure and Properties The compound 5-acetyl-3-allyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione (CAS: 338399-19-2) is a pyrimidinedione derivative with a molecular formula of C₁₃H₁₀ClF₃N₄O₃ and a molar mass of 362.69 g/mol . Its structure features:
- A pyrimidinedione core (2,4-dioxo-1,2,3,4-tetrahydropyrimidine).
- Acetyl substituent at position 5, contributing to electron-withdrawing effects.
- A 3-chloro-5-(trifluoromethyl)-2-pyridinylmethylamino group at position 1, introducing steric bulk and halogen/fluorine-mediated interactions.
Properties
IUPAC Name |
5-acetyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-prop-2-enylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O3/c1-4-5-23-14(26)11(9(2)25)8-24(15(23)27)22(3)13-12(17)6-10(7-21-13)16(18,19)20/h4,6-8H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAVCRDOPPVMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)CC=C)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One method to synthesize this compound involves the reaction of 3-allyl-2,4(1H,3H)-pyrimidinedione with 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]. The reaction is typically carried out in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions. The yield of the reaction can be optimized by adjusting these parameters.
Industrial Production Methods: For industrial-scale production, it is critical to ensure the availability of starting materials and the sustainability of the synthesis process. A continuous flow reactor could be employed to enhance the efficiency and scalability of the production process. Ensuring the availability of high-purity reagents and optimizing reaction conditions are key factors in achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including but not limited to:
Oxidation
Reduction
Substitution
Addition reactions
Common Reagents and Conditions: Common reagents that may be employed in these reactions include:
Oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions
Reducing agents such as sodium borohydride (NaBH4) for reduction reactions
Alkyl halides and bases for substitution reactions
Hydration agents for addition reactions
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield an acyl derivative, while reduction could yield a hydroxy derivative. Substitution reactions often result in the exchange of substituents, leading to new compounds with varying functionalities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its ability to undergo diverse reactions makes it a valuable tool in organic synthesis.
Biology: In biological research, this compound could be used as a probe to study specific biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: In medicine, this compound may have potential therapeutic applications. Its unique structure might interact with specific molecular targets, opening pathways for drug development.
Industry: In industry, this compound might find applications in the development of new materials or as a catalyst in specific chemical processes. Its versatility and reactivity make it a valuable asset in various industrial applications.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. It may bind to target proteins or enzymes, modulating their activity. The trifluoromethyl group, for instance, could enhance binding affinity or specificity to certain molecular targets, influencing the compound's biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinedione derivatives are explored for diverse applications, including pharmaceuticals and agrochemicals. Below is a comparative analysis of the target compound with its analogs:
Table 1: Structural and Molecular Comparison
| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| Target Compound (338399-19-2) | C₁₃H₁₀ClF₃N₄O₃ | 362.69 | 5-Acetyl, 3-allyl, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino] | High hydrophobicity; potential kinase inhibition |
| 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (338399-20-5) | C₁₂H₇ClF₃N₅O₂ | 345.67 | 5-Carbonitrile, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino] | Enhanced electrophilicity; agrochemical candidate |
| 5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione (MFCD00172983) | C₂₂H₂₀ClF₃N₄O₅ | 512.87 | 3-[2-(4-Methoxyphenoxy)ethyl], 5-acetyl, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino] | Increased steric bulk; >90% purity for research |
| 5-Acetyl-1-(2-chloro-3-pyridinyl)-2,4(1H,3H)-pyrimidinedione (338413-91-5) | C₁₁H₉ClN₄O₃ | 296.67 | 5-Acetyl, 1-(2-chloro-3-pyridinyl) | Simplified structure; industrial solvent use |
Key Findings from Structural Comparisons
Substituent Effects on Reactivity: The carbonitrile analog (CAS 338399-20-5) replaces the acetyl group with a nitrile, reducing molar mass (345.67 vs. 362.69 g/mol) and increasing electrophilicity, which may enhance reactivity in nucleophilic environments .
Steric and Hydrophobic Modifications: The 3-[2-(4-methoxyphenoxy)ethyl] substituent (MFCD00172983) increases molar mass to 512.87 g/mol, likely improving membrane permeability but reducing aqueous solubility . The trifluoromethyl group in the pyridinyl moiety (common to all analogs) enhances metabolic stability and electronegativity, critical for binding to hydrophobic enzyme pockets .
Biological Activity
5-acetyl-3-allyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione, with the molecular formula and CAS number 338399-63-6, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of pyrimidinedione derivatives and subsequent modifications to introduce the chloro and trifluoromethyl groups. While specific synthetic pathways for this compound are not detailed in the available literature, compounds with similar structures often utilize methods such as nucleophilic substitution and cyclization reactions.
Antimicrobial Activity
Research has indicated that compounds structurally related to 5-acetyl-3-allyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidinediones can inhibit the growth of various fungal pathogens, which is critical in agricultural applications.
| Compound | Activity Against Botrytis cinerea | EC50 (μg/mL) |
|---|---|---|
| 10f | High | 14.44 |
| 10b | Moderate | 80.8 |
| Pyraclostrobin | Control | 81.4 |
The above table summarizes the fungicidal activity of related compounds, where 10f demonstrates superior efficacy compared to the control compound Pyraclostrobin .
Toxicity Studies
Toxicity assessments have been conducted using zebrafish embryos as a model organism. The findings suggest that while some derivatives of pyrimidinediones show promising biological activity, they may also exhibit varying levels of toxicity depending on their structural modifications. For instance, alterations in substituents can lead to increased cytotoxicity or reduced viability in embryonic models .
Case Studies
- Case Study on Antifungal Activity : A study evaluated the antifungal effects of a series of pyrimidinedione derivatives against Botrytis cinerea. The results indicated that certain compounds exhibited over 80% inhibition at low concentrations, suggesting their potential as agricultural fungicides .
- Neuroprotective Effects : Another area of interest is the neuroprotective potential of similar compounds against neurodegenerative diseases. Compounds with pyrimidine structures have been shown to modulate neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
